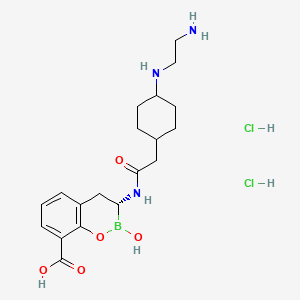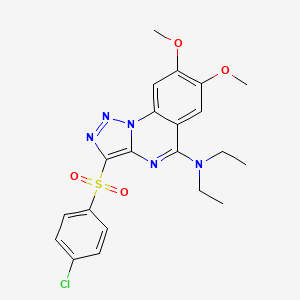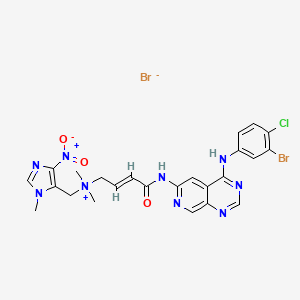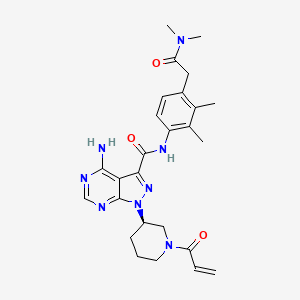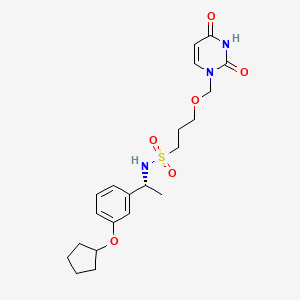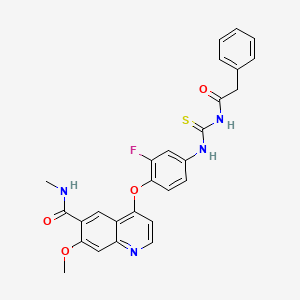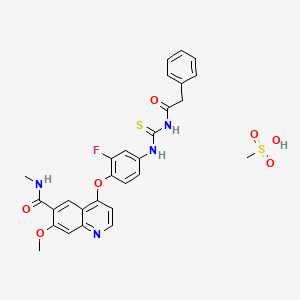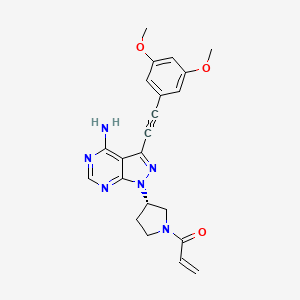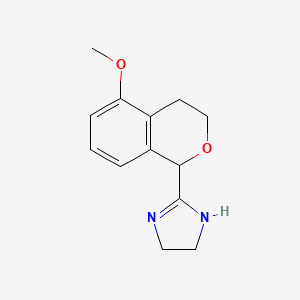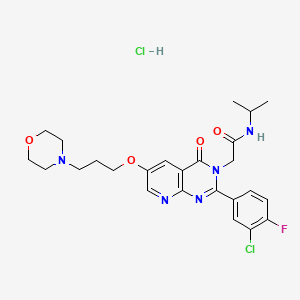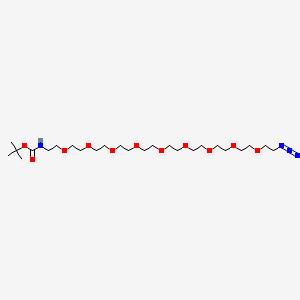
t-boc-N-amido-PEG9-azide
Overview
Description
t-boc-N-amido-PEG9-azide is a polyethylene glycol (PEG) derivative that contains an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable reagent in various chemical and biological applications. The azide group is reactive with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-boc-N-amido-PEG9-azide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor to form a PEGylated amine.
Boc Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride under mild basic conditions to yield the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Boc Protection: Boc protection is carried out in large batches with continuous monitoring of reaction conditions.
Azidation: The azidation step is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent product quality
Chemical Reactions Analysis
Types of Reactions
t-boc-N-amido-PEG9-azide undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Deprotection: The Boc group can be deprotected under mild acidic conditions to yield the free amine
Common Reagents and Conditions
Click Chemistry: Common reagents include alkynes, BCN, and DBCO. The reaction is typically carried out in aqueous or organic solvents at room temperature.
Deprotection: Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents
Major Products Formed
Click Chemistry: The major product is a stable triazole linkage.
Deprotection: The major product is the free amine
Scientific Research Applications
t-boc-N-amido-PEG9-azide has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of t-boc-N-amido-PEG9-azide involves:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages, facilitating the attachment of various ligands, probes, or drugs to target molecules.
Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine, which can then participate in further chemical reactions
Comparison with Similar Compounds
Similar Compounds
t-boc-N-amido-PEG9-amine: Contains an amino group and a Boc-protected amino group, but lacks the azide group.
t-boc-aminooxy-PEG9-azide: Contains an aminooxy group instead of an amido group.
t-boc-N-amido-PEG2-CH2CO2H: Contains a carboxyl group instead of an azide group
Uniqueness
t-boc-N-amido-PEG9-azide is unique due to its combination of an azide group and a Boc-protected amino group, which allows for versatile applications in Click Chemistry and bioconjugation techniques .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N4O11/c1-25(2,3)40-24(30)27-4-6-31-8-10-33-12-14-35-16-18-37-20-22-39-23-21-38-19-17-36-15-13-34-11-9-32-7-5-28-29-26/h4-23H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIKYHBSXHEGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B611148.png)
